molecular formula C19H22N2O5S B2969644 2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942012-64-8

2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2969644
CAS RN: 942012-64-8
M. Wt: 390.45
InChI Key: UJNRNAKRWDIQKZ-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives have been investigated for their inhibitory activity against carbonic anhydrases (CAs), which are enzymes involved in pH regulation and CO2 transport. Research by Vaškevičienė et al. (2019) focused on pyrrolidinone-bearing methylated and halogenated benzenesulfonamides, demonstrating their potential as inhibitors with selectivity towards specific CA isoforms. This suggests their applicability in developing selective therapeutic agents for conditions where CA activity is implicated (Vaškevičienė et al., 2019).

Photosensitizers in Photodynamic Therapy

Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups containing Schiff base, exhibiting high singlet oxygen quantum yield. The study highlights the compound's potential as a Type II photosensitizer for cancer treatment in photodynamic therapy, a method that utilizes light to activate a photosensitizing agent to kill cancer cells, indicating the role of benzenesulfonamide derivatives in developing new therapeutic options (Pişkin et al., 2020).

COX-2 Inhibitors

Hashimoto et al. (2002) explored 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective inhibitors of cyclooxygenase-2 (COX-2), leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. Such compounds have applications in treating inflammatory diseases, showcasing the therapeutic potential of benzenesulfonamide derivatives (Hashimoto et al., 2002).

Antimicrobial Agents

Ghorab et al. (2017) synthesized novel thiourea derivatives bearing benzenesulfonamide moiety, exhibiting antimicrobial activity against Mycobacterium tuberculosis. This research underscores the potential of benzenesulfonamide derivatives as scaffolds for developing new antimicrobial agents, crucial for tackling antibiotic resistance (Ghorab et al., 2017).

Synthetic Applications in Organic Chemistry

Familoni (2002) discussed the synthetic applications of metalated sulfonamides, including benzenesulfonamides, in organic synthesis. The study highlights their role as Directed Metalation Groups (DMGs) in facilitating the synthesis of complex organic molecules, indicating their importance in the development of new synthetic methodologies (Familoni, 2002).

properties

IUPAC Name

2,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-11-14(6-8-16(13)21-10-4-5-19(21)22)20-27(23,24)18-12-15(25-2)7-9-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNRNAKRWDIQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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